![molecular formula C8H11BrN2 B1380384 2-Bromo-4-(dimethylamino)aniline CAS No. 107100-00-5](/img/structure/B1380384.png)
2-Bromo-4-(dimethylamino)aniline
Overview
Description
“2-Bromo-4-(dimethylamino)aniline” is a chemical compound with the molecular formula C8H11BrN2 . It is a derivative of aniline, which is a primary amine widely used as a precursor in the synthesis of organobromine compounds .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromine atom and a dimethylamino group attached to an aniline ring . The presence of these functional groups can significantly influence the compound’s reactivity and properties.Chemical Reactions Analysis
Aniline derivatives, such as “this compound”, are known to undergo many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, they can be nitrated to produce derivatives with nitro groups .Scientific Research Applications
Crystal Structure Characterization
The compound 4-bromo-N-[4-(dimethylamino)benzylidene]aniline, closely related to 2-Bromo-4-(dimethylamino)aniline, has been synthesized and characterized using X-ray diffraction. This study provides insights into its crystal structure, including its crystallization in the monoclinic crystal system and the dihedral angles between the aromatic rings in its molecules (Zeng Wu-lan, 2011).
Molecular Conformation Influence
Research on p-Bromo-N-(p-dimethylaminobenzylidene)aniline, a compound similar to this compound, demonstrates how crystal environment influences molecular conformation. The study revealed two independent molecules with markedly different conformations, showcasing the impact of crystal packing effects on molecular arrangements (M. Ahmet, J. Silver, A. Houlton, 1994).
Synthesis and Redox Properties
The synthesis of oligo(N-phenyl-m-aniline)s, including this compound derivatives, has been achieved, along with an analysis of their redox properties. These compounds exhibit distinct cationic states with triplet spin-multiplicity, highlighting their potential in electronic applications (A. Ito, H. Ino, Kazuyoshi Tanaka, K. Kanemoto, Tatsuhisa Kato, 2002).
Structural Analysis of Derivatives
A study on 2-Bromo, 4′-dimethylamino, α-cyanostilbene, a derivative of this compound, highlights its orthorhombic structure. The research emphasizes the steric repulsion in the molecule affecting the coplanarity of phenyl groups, a critical aspect in understanding the molecular dynamics of such compounds (M. V. Meerssche, G. Leroy, 2010).
Charge-Transfer and Proton-Transfer Studies
The interaction between dimethylamino-p-benzaldehyde and o-bromoaniline, closely related to this compound, has been studied for charge-transfer and proton-transfer in molecular complexes. This research provides valuable insights into the electronic properties of these compounds (Nobuaki Inoue, Y. Matsunaga, 1973).
Reaction Mechanism Investigation
An investigation into the reaction of aniline with 1,3-dichloro-1,3-bis(dimethylamino)vinamidinium salts, compounds related to this compound, reveals insights into the selectivity and reaction mechanisms. This research is crucial for understanding the chemical reactivity and potential applications of such compounds (Monika Tripathi, Vianney Regnier, Christophe Lincheneau, David Martin, 2017).
Future Directions
While specific future directions for “2-Bromo-4-(dimethylamino)aniline” are not mentioned in the literature, similar compounds have been studied for their potential applications. For example, one study discusses the use of 1,8-naphthalimide derivatives, which include aniline derivatives, as emissive materials in organic light-emitting diodes . This suggests that “this compound” and similar compounds could have potential applications in the field of organic electronics.
properties
IUPAC Name |
2-bromo-4-N,4-N-dimethylbenzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-11(2)6-3-4-8(10)7(9)5-6/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHAMISQAPJLHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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